1,3-Oxazol-2-amine

Descripción general

Descripción

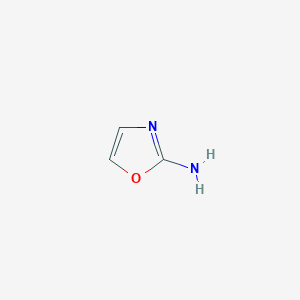

1,3-Oxazol-2-amine is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Oxazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate, which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step . Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane and sodium trifluoroacetate in combination with an air-stable nickel(II) precatalyst for the arylation of oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide, is one of the most efficient methods for producing oxazole-based compounds on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Oxazol-2-amine undergoes various chemical reactions, including:

Protonation: The primary amine group can be protonated under acidic conditions.

Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Protonation: Typically involves the use of strong acids.

Acylation: Common reagents include acyl chlorides and anhydrides.

Alkylation: Alkyl halides are often used as reagents.

Electrophilic Substitution: Reagents such as bromine or chlorine can be used under appropriate conditions.

Major Products

Protonation: Forms the protonated amine.

Acylation: Produces acylated derivatives.

Alkylation: Results in alkylated amine derivatives.

Electrophilic Substitution: Yields substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

1,3-Oxazol-2-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,3-oxazol-2-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

1,3-Oxazol-2-amine can be compared with other similar compounds, such as:

2-Aminooxazole: Contains a primary amine group and an oxazole ring, similar to this compound.

Oxazolones: Tautomeric derivatives of azlactones, which also feature an oxazole ring.

Oxazolines: Contain a five-membered ring with one oxygen and one nitrogen atom, similar to oxazoles.

The uniqueness of this compound lies in its specific substitution pattern and the presence of a primary amine group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

1,3-Oxazol-2-amine is a compound that belongs to the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3-oxazole derivatives. For instance, compounds containing the 1,3-oxazole nucleus have shown efficacy against various pathogens:

- Antibacterial : 1,3-Oxazol derivatives have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives could strongly inhibit DNA gyrase in these bacteria at low concentrations .

- Antifungal : Research indicates that 1,3-oxazolylphosphonium derivatives exhibit potent activity against Candida albicans, making them promising candidates for treating candidiasis .

| Compound | Activity Type | Target Pathogen | Reference |

|---|---|---|---|

| 1,3-Oxazol Derivative A | Antibacterial | Staphylococcus aureus | |

| 1,3-Oxazol Derivative B | Antifungal | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been particularly emphasized in the context of acute myeloid leukemia (AML). A notable study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as an effective FLT3 inhibitor. This compound inhibited the proliferation of FLT3-ITD positive AML cells and induced apoptosis in vitro and in vivo .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | AML | FLT3 inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,3-oxazole derivatives. Studies have indicated that modifications to the oxazole ring can significantly enhance antimicrobial and anticancer activities. For example:

- Substitutions at specific positions on the oxazole ring have been linked to increased potency against bacterial strains.

- The introduction of functional groups can improve interactions with target enzymes or receptors involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A series of 1,3-benzoxazol derivatives were synthesized and tested for their quorum sensing inhibitory activities. Compounds such as 5-chloro-1,3-benzoxazol demonstrated significant reductions in biofilm formation and virulence factor production in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Applications

In a study focused on AML treatment protocols, 7c was shown to inhibit FLT3 activity effectively. The compound not only reduced tumor growth in xenograft models but also suppressed DNA damage repair gene expression, suggesting a multifaceted approach to cancer therapy .

Propiedades

IUPAC Name |

1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKAGSPIFDCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339766 | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4570-45-0 | |

| Record name | 2-Oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-aminooxazole?

A1: The molecular formula of 2-aminooxazole is C3H4N2O, and its molecular weight is 84.08 g/mol.

Q2: Are there any spectroscopic data available for 2-aminooxazole?

A2: Yes, research has provided infrared (IR) absorption spectra for 2-aminooxazole at various temperatures (20 K, 180 K, and 300 K), as well as UV absorption spectra at room temperature. [] Additionally, microwave spectra analysis has been conducted, revealing the non-planar structure of the molecule. []

Q3: What are some noteworthy reactions 2-aminooxazole can undergo?

A3: 2-Aminooxazole can engage in various reactions, including:

- Diels-Alder reactions: It readily reacts with dienophiles like dimethyl acetylenedicarboxylate, forming stable Diels-Alder adducts. [] This reactivity is attributed to its ability to act as a diene in these reactions.

- Reactions with aldehydes: 4-Alkyl-substituted 2-aminooxazoles, such as 2-amino-4-methyloxazole, react with aldehydes to yield products with a hydroxymethyl group at the C-5 position. Interestingly, Schiff base formation is not observed in these reactions. []

- Reactions with isothiocyanates: 4-Substituted 2-aminooxazoles react with isothiocyanates to form products with a thioamide function at the C-5 position. This reaction suggests an electrophilic attack occurs at the C-5 position, competing with the typical reaction of the amino group with isothiocyanates. []

Q4: How does the presence of substituents affect the reactivity of 2-aminooxazole?

A4: Substituents can significantly influence the reactivity of 2-aminooxazole. For instance, the presence of electron-donating groups at the 2-position significantly affects its fragmentation pattern under electron impact mass spectrometry. [] Additionally, 4-alkyl substituents are essential for the reaction with aldehydes, as 2-aminooxazole itself and its 4-phenyl and 2-acetamido derivatives do not react. []

Q5: What is known about the photochemistry of 2-aminooxazole?

A5: Studies suggest that the photochemistry of 2-aminooxazole is primarily driven by the photodetachment of a hydrogen atom from the NH2 group. This process occurs via a 1πσNH* state, leading to rapid nonradiative deactivation, phototautomerization, or photodissociation of a hydrogen atom. []

Q6: Can 2-aminooxazole act as a precursor in chemical synthesis?

A6: Yes, 2-aminooxazole has proven valuable in synthesizing various heterocyclic compounds. For example:

- Imidazo[2,1-b]oxazoles: A two-step synthesis utilizing titanium(IV) chloride-assisted cyclization allows for the efficient preparation of imidazo[2,1-b]oxazoles from 2-aminooxazoles. []

- 2-Aminooxazole-4-carbonitriles: These compounds can be synthesized in good yields from 4-isoxazolylthioureas via a unique reaction pathway involving carbodiimides as intermediates. []

Q7: What is the significance of 2-aminooxazole in prebiotic chemistry?

A7: 2-Aminooxazole has been proposed as a potential precursor in the prebiotic synthesis of RNA nucleotides. [, , , , , ] Specifically, it can react with glyceraldehyde to form pentose aminooxazolines, which are considered important intermediates in nucleotide synthesis. [, ]

Q8: Has 2-aminooxazole been detected in astrophysical environments?

A8: While not yet directly observed, 2-aminooxazole could potentially exist in interstellar space. This assumption is based on the detection of its precursor molecules, cyanamide and glycoaldehyde, in these environments. []

Q9: What are the known biological activities of 2-aminooxazole derivatives?

A9: Research has shown that 2-aminooxazole derivatives can exhibit various biological activities:

- Antiviral activity: Some 2-aminooxazoles have demonstrated significant antiviral activity against Coxsackie B1 virus by inhibiting viral RNA synthesis. []

- Antitubercular activity: Studies on N-substituted 4-phenyl-2-aminooxazoles have shown promising antitubercular activity. []

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Novel 2-aminooxazole derivatives have been developed as potent inhibitors of IMPDH, a crucial enzyme in purine nucleotide synthesis. These inhibitors exhibit low nanomolar potency and show promising in vivo activity in animal models of inflammatory diseases. []

Q10: Are there any 2-aminooxazole derivatives currently used as drugs?

A10: While no 2-aminooxazole derivatives are currently marketed drugs, research is ongoing to explore their therapeutic potential. For example:

- FLT3 inhibitors: 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). []

- Positive KCa3.1 gating modulators: 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) acts as a selective positive gating modulator of the KCa3.1 channel, demonstrating potential for treating hypertension. [, ]

Q11: How has computational chemistry contributed to understanding 2-aminooxazole?

A11: Computational studies, including density functional theory (DFT) calculations, have been instrumental in elucidating various aspects of 2-aminooxazole chemistry, including:

- Mechanism of formation: DFT calculations have provided insights into the mechanism of 2-aminooxazole formation under prebiotically relevant conditions. These studies highlight the crucial role of phosphate catalysis in multiple steps of the reaction pathway. []

- Structure and properties in solution: Computational modeling, incorporating molecular dynamics simulations and DFT calculations, has been employed to investigate the influence of microhydration on the structural and spectral properties of 2-aminooxazole. These studies reveal the formation of a distinct water cluster near the nitrogen and amino group side of the molecule. []

- Structure-activity relationships: Computational modeling has been used to understand the selectivity of KCa3.1 gating modulators like SKA-121. These studies revealed specific interactions between the compound and residues within the KCa3.1 channel, providing valuable insights for further drug design. []

Q12: What is known about the structure-activity relationship (SAR) of 2-aminooxazole derivatives?

A12: SAR studies have provided valuable information for optimizing the biological activity of 2-aminooxazole derivatives.

- KCa channel modulation: The introduction of a methyl group at the 5-position of the benzothiazole/oxazole system significantly enhances selectivity for KCa3.1 over KCa2.3. This increased selectivity is attributed to improved shape complementarity and hydrophobic interactions with specific residues within the KCa3.1 channel. []

- BACE-1 inhibition: In a series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, the presence of a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group were found to be favorable for BACE-1 inhibitory activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.